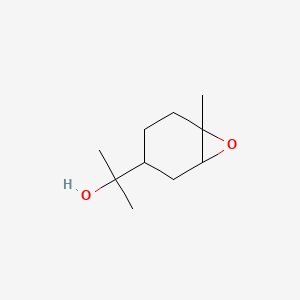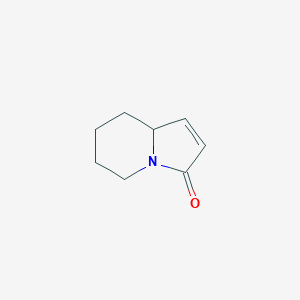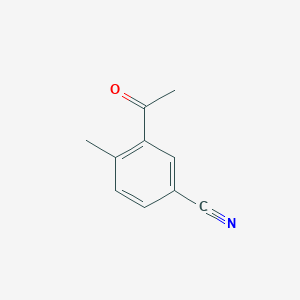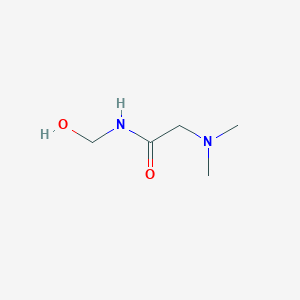![molecular formula C12H10N2O2 B13807594 5-nitro-2,3-dihydro-1H-benzo[de]isoquinoline CAS No. 885272-09-3](/img/structure/B13807594.png)
5-nitro-2,3-dihydro-1H-benzo[de]isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-nitro-2,3-dihydro-1H-benzo[de]isoquinoline is an organic compound with the molecular formula C12H10N2O2. It is a derivative of isoquinoline, characterized by the presence of a nitro group at the 5th position and a partially hydrogenated ring structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-2,3-dihydro-1H-benzo[de]isoquinoline typically involves the nitration of 2,3-dihydro-1H-benzo[de]isoquinoline. One common method includes the reaction of 2,3-dihydro-1H-benzo[de]isoquinoline with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
5-nitro-2,3-dihydro-1H-benzo[de]isoquinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 5-amino-2,3-dihydro-1H-benzo[de]isoquinoline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-nitro-2,3-dihydro-1H-benzo[de]isoquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential antitumor agents.
Materials Science: The compound is used in the development of novel chemosensors and other functional materials due to its unique electronic properties.
Biological Studies: It is employed in the study of enzyme inhibition and other biochemical processes.
Wirkmechanismus
The mechanism of action of 5-nitro-2,3-dihydro-1H-benzo[de]isoquinoline and its derivatives involves interaction with specific molecular targets. For instance, in antitumor applications, the compound may intercalate into DNA, disrupting the replication process and leading to cell death. The nitro group plays a crucial role in the compound’s reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione: Another nitro-substituted isoquinoline derivative with antitumor properties.
2-amino-5-nitro-benzo[de]isoquinoline-1,3-dione: A compound with similar structural features but different functional groups, used in various chemical and biological studies.
Uniqueness
5-nitro-2,3-dihydro-1H-benzo[de]isoquinoline is unique due to its partially hydrogenated ring structure, which imparts distinct chemical and physical properties compared to fully aromatic isoquinoline derivatives.
Eigenschaften
CAS-Nummer |
885272-09-3 |
|---|---|
Molekularformel |
C12H10N2O2 |
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
5-nitro-2,3-dihydro-1H-benzo[de]isoquinoline |
InChI |
InChI=1S/C12H10N2O2/c15-14(16)11-4-8-2-1-3-9-6-13-7-10(5-11)12(8)9/h1-5,13H,6-7H2 |
InChI-Schlüssel |
RURRBQCCPMRTRH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC3=CC(=CC(=C23)CN1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-{[2-(Aminooxy)ethyl]amino}butyl)acetamide](/img/structure/B13807523.png)




![4-(Phenylethynyl)-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B13807535.png)





![ethyl (2Z)-2-cyano-2-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]acetate](/img/structure/B13807559.png)

